
N-acetylglycyl-N-cyclohexylisovalinamide
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Overview
Description
N-acetylglycyl-N-cyclohexylisovalinamide, also known as N-acetylglycyl-L-beta-alanine, is a white crystalline solid. At room temperature, it is soluble in water. This compound plays a role in maintaining biological chemical balance.
Preparation Methods
The synthesis of N-acetylglycyl-N-cyclohexylisovalinamide typically occurs through chemical reactions in the laboratory. Common synthetic methods involve multi-step reactions, including organic synthesis and purification processes.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in N-acetylglycyl-N-cyclohexylisovalinamide undergoes hydrolysis under acidic or basic conditions, yielding glycine and cyclohexylamine as primary products. This reaction is fundamental to understanding the compound’s stability and degradation pathways.
Reaction Conditions and Products
Condition | Reactants | Products | Notes |
---|---|---|---|
Acidic (e.g., HCl) | H₂O, H⁺ | Glycine + Cyclohexylamine + Acetic Acid | Proceeds via protonation of the amide carbonyl, enhancing electrophilicity. |
Basic (e.g., NaOH) | H₂O, OH⁻ | Glycine + Cyclohexylamine + Acetate | Nucleophilic attack by hydroxide on the carbonyl carbon. |
Kinetic Considerations :
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Acidic hydrolysis typically requires elevated temperatures (e.g., reflux), while basic hydrolysis may proceed at room temperature depending on the base strength.
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Reaction rates are influenced by steric hindrance from the cyclohexyl group, which may slow hydrolysis compared to simpler amides.
Cyclization Reactions
While direct experimental data on cyclization is limited for this compound, studies on structurally similar N-acetyl enamines suggest potential reactivity with hypervalent iodane reagents. These reactions could lead to intramolecular cyclization or intermolecular condensation, forming heterocycles like oxazoles or imidazoles .
Hypothesized Reaction Pathway
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Activation : Hypervalent iodane reagents (e.g., PhI(OAc)₂) oxidize the enamine moiety, generating an electrophilic intermediate.
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Cyclization : Intramolecular attack by the acetyl oxygen or nitrogen forms a five-membered ring (oxazole or imidazole derivatives).
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Byproducts : Acetic acid or other leaving groups are eliminated .
Factors Influencing Selectivity :
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Substituent Effects : The cyclohexyl group may sterically favor intermolecular reactions over intramolecular pathways.
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Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .
Functional Group Reactivity
The compound’s acetyl and cyclohexyl groups contribute to its reactivity:
Acetyl Group
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Acylation : May act as an acylating agent under nucleophilic conditions (e.g., with amines or alcohols).
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Reduction : Lithium aluminum hydride (LiAlH₄) could reduce the acetyl carbonyl to a hydroxymethyl group, though this has not been experimentally verified.
Cyclohexyl Group
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Oxidation : Resistant to mild oxidants (e.g., KMnO₄) but may undergo ring-opening under strong oxidative conditions (e.g., ozonolysis).
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Steric Effects : Hinders nucleophilic attacks on adjacent functional groups.
Synthetic and Mechanistic Insights
The compound’s synthesis involves multi-step procedures, including:
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Coupling Reactions : Amide bond formation between glycine derivatives and cyclohexylisovalinamide precursors using coupling agents like DCC (dicyclohexylcarbodiimide).
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Protection/Deprotection : Acetyl groups are introduced via acetylation of primary amines, requiring anhydrous conditions.
Purification Methods :
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Chromatography : Silica gel or HPLC for isolating the pure compound.
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Recrystallization : Ethanol/water mixtures are commonly used.
Scientific Research Applications
Pharmacological Properties
N-acetylglycyl-N-cyclohexylisovalinamide exhibits several pharmacological activities, primarily in pain management and inflammation reduction. Its structure suggests that it may interact with specific biological targets, leading to diverse therapeutic effects.
Analgesic Activity
Research indicates that this compound possesses significant analgesic properties. In murine models, it has been shown to reduce pain responses in both acute and chronic pain scenarios.
- Case Study : A study evaluated its effectiveness in a formalin-induced pain model, where it significantly decreased the pain response compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent response.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Data Table: Anti-inflammatory Activity
Model Used | Dose (µmol/kg) | Result |
---|---|---|
Carrageenan-induced edema | 50 | Significant reduction in paw swelling |
LPS-stimulated macrophages | 100 | TNF-alpha reduction by 40% |
Cancer Research Applications
This compound has been investigated for its anticancer potential, particularly due to its ability to induce apoptosis in cancer cells.
Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Case Study : In an evaluation of human breast cancer cells (MCF-7), this compound displayed a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
- Data Table: Antitumor Activity
Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
MCF-7 | 12 | Significant cytotoxicity |
A549 (lung cancer) | 15 | Moderate cytotoxicity |
Pathway Involvement
Preliminary findings suggest that the compound may inhibit pro-inflammatory cytokines and promote apoptotic pathways in cancer cells:
- Inflammatory Pathways : Reduction of IL-6 and TNF-alpha levels in macrophages indicates its role in modulating inflammatory responses.
- Apoptosis Induction : Activation of caspase pathways has been observed in cancer cell lines treated with the compound.
Conclusion and Future Directions
This compound shows promise as a therapeutic agent with applications in pain management, inflammation reduction, and cancer treatment. Further research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
While N-acetylglycyl-N-cyclohexylisovalinamide is distinct, it shares similarities with other compounds. further investigation is necessary to identify specific analogs.
Remember that safety precautions are crucial when handling this compound in the laboratory. Proper protective gear and well-ventilated workspaces are essential .
Properties
Molecular Formula |
C15H27N3O3 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)amino]-N-cyclohexyl-2-methylbutanamide |
InChI |
InChI=1S/C15H27N3O3/c1-4-15(3,18-13(20)10-16-11(2)19)14(21)17-12-8-6-5-7-9-12/h12H,4-10H2,1-3H3,(H,16,19)(H,17,21)(H,18,20) |
InChI Key |
PNVRMQYAUXPYHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)NC(=O)CNC(=O)C |
Origin of Product |
United States |
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